

Application Notes: ROX Maleimide 5-Isomer for Protein Labeling

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Compound of Interest

Compound Name: ROX maleimide, 5-isomer

Cat. No.: B15340087

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Introduction

ROX (Rhodamine Red™-X) maleimide, 5-isomer, is a thiol-reactive fluorescent dye widely used for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2] The maleimide moiety specifically reacts with the thiol group of cysteine residues to form a stable thioether bond, enabling the attachment of the fluorescent ROX label.[1][3][4] This process is valuable for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[5] The labeling reaction is most efficient at a neutral pH range of 7.0-7.5, which minimizes reactions with other nucleophilic groups like amines.[3][6][7][8]

Principle of Reaction

The core of the labeling protocol is the reaction between the electrophilic maleimide group of the ROX dye and the nucleophilic thiol group (-SH) of a cysteine residue on the target protein. This reaction results in the formation of a stable, covalent thioether linkage. To ensure the availability of free thiol groups, it is often necessary to reduce existing disulfide bonds within the protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][3][7] TCEP is often preferred over DTT (dithiothreitol) as excess TCEP does not need to be removed prior to the labeling reaction.[7]

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of a target protein with ROX maleimide 5-isomer.

1. Materials and Reagents

- ROX Maleimide 5-Isomer
- Protein of interest (containing at least one cysteine residue)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (10-100 mM, pH 7.0-7.5)[3][6][7]
- (Optional) TCEP (tris(2-carboxyethyl)phosphine)
- Purification column (e.g., gel filtration, desalting column)
- Spectrophotometer

2. Reagent Preparation

- Protein Solution:
 - Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL (typically 50-100 μ M).[1][3][9]
 - Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen, argon) through the solution to prevent re-oxidation of thiols.[1][3]
- ROX Maleimide Stock Solution:
 - Allow the vial of ROX maleimide to equilibrate to room temperature before opening.
 - Prepare a 10-20 mM stock solution by dissolving the ROX maleimide in anhydrous DMSO or DMF.[6][7][10]

- Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh. Unused portions can be stored at -20°C for up to one month, protected from light and moisture.[\[6\]](#)[\[7\]](#)

3. (Optional) Reduction of Disulfide Bonds

If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary to make them available for labeling.[\[1\]](#)[\[3\]](#)

- To the protein solution, add TCEP to a final concentration that is in 10-100 fold molar excess to the protein.[\[3\]](#)[\[7\]](#)
- Incubate the mixture for 20-30 minutes at room temperature.[\[7\]](#)[\[9\]](#)

4. Labeling Reaction

- While gently stirring or vortexing the protein solution, add the ROX maleimide stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[\[6\]](#)[\[7\]](#) This ratio may need to be optimized for each specific protein.[\[7\]](#)
- Protect the reaction mixture from light to prevent photobleaching of the dye.
- Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[\[6\]](#)[\[7\]](#)

5. Purification of the Labeled Protein

After the incubation period, it is crucial to remove any unreacted ROX maleimide from the labeled protein.

- Several methods can be used for purification, including gel filtration, dialysis, HPLC, or FPLC.[\[1\]](#)[\[3\]](#)[\[6\]](#) Gel filtration using a desalting column is a common and effective method.[\[7\]](#)
- Select a purification method appropriate for the size of your protein and the properties of the dye.

6. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the ROX dye (approximately 575 nm).
- The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

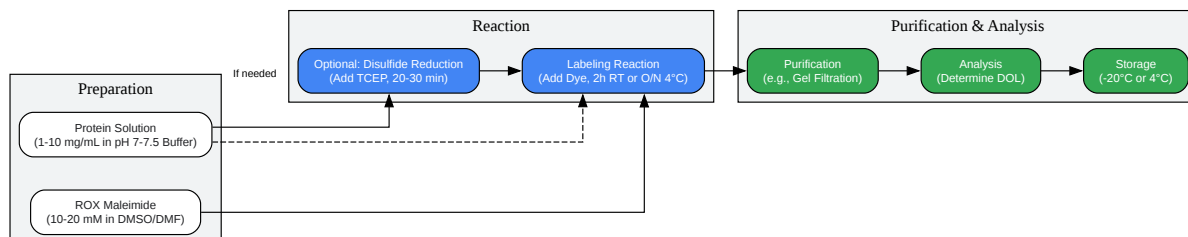
7. Storage of the Labeled Protein

For optimal results, use the purified conjugate immediately. If storage is necessary, it can be kept at 2-8°C in the dark for up to one week.^[6] For long-term storage, add a stabilizing agent like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C for up to a year.^[6]

Quantitative Data Summary

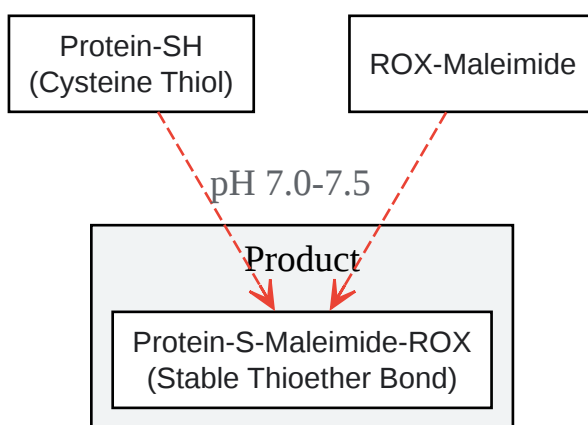
Parameter	Recommended Value
Protein Concentration	1-10 mg/mL (50-100 µM) ^{[1][3][9]}
Reaction Buffer pH	7.0 - 7.5 ^{[3][6][7]}
ROX Maleimide Stock	10-20 mM in DMSO or DMF ^{[6][7][10]}
Dye:Protein Molar Ratio	10:1 to 20:1 ^{[6][7]}
(Optional) TCEP Molar Excess	10-100 fold ^{[3][7]}
Reduction Incubation	20-30 minutes at room temperature ^{[7][9]}
Labeling Incubation	2 hours at room temperature or overnight at 4°C ^{[6][7]}

Visualizations



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Caption: Experimental workflow for protein labeling with ROX maleimide.



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